molecular formula C27H26N4O2S B2713050 4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOLE CAS No. 1207045-61-1

4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOLE

Cat. No.: B2713050
CAS No.: 1207045-61-1
M. Wt: 470.59
InChI Key: UULPNZAEZQOKBG-UHFFFAOYSA-N
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Description

4-({[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole is a chemical compound with the CAS Number 1207045-61-1 and a molecular weight of 470.59 g/mol . Its molecular formula is C₂₇H₂₆N₄O₂S . This complex molecule features a pyrazolo[1,5-a]pyrazine core linked via a sulfanyl methyl bridge to a 5-methyl-1,3-oxazole ring, with additional 2,4-dimethylphenyl and 4-ethoxyphenyl substituents . Compounds within this structural class, particularly 2-arylazole derivatives, have been identified in scientific literature as holding significant research value for their potential antiprotozoal activities . Research into similar structures suggests potential applicability in studies targeting neglected tropical diseases, such as Human African Trypanosomiasis (sleeping sickness), Chagas disease, and Visceral Leishmaniasis . The presence of multiple aromatic systems and heterocycles makes this compound a valuable scaffold in medicinal chemistry research for exploring structure-activity relationships and hit-to-lead optimization . This product is listed as available in various quantities for research purposes, including 2mg, 15mg, and 50mg options . It is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the Safety Data Sheet for proper handling and storage information. It is recommended to store the compound sealed in a dry environment at room temperature.

Properties

IUPAC Name

4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S/c1-5-32-21-9-7-20(8-10-21)26-29-24(19(4)33-26)16-34-27-25-15-23(30-31(25)13-12-28-27)22-11-6-17(2)14-18(22)3/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULPNZAEZQOKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC=CN4C3=CC(=N4)C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({[2-(2,4-dimethylphenyl)pyrazo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C25H24N4OS
  • Molecular Weight : 460.55 g/mol
  • CAS Number : 1207035-25-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition :
    • The compound has been identified as a potential inhibitor of CDK2, which plays a critical role in cell cycle regulation. Inhibition of CDK2 can lead to apoptosis in cancer cells, making it a target for cancer therapy .
  • Antioxidant Activity :
    • Related compounds have demonstrated significant antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is often evaluated using assays such as DPPH radical scavenging .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined in studies comparing these compounds with standard antibiotics .

Biological Activity Overview

Activity Type Description Reference
CDK2 InhibitionInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals; protects against oxidative damage
AntimicrobialEffective against several pathogens; MIC determined

Case Study 1: CDK2 Inhibition

A study conducted by researchers involved synthesizing various pyrazolo[1,5-a]pyrazine derivatives, including the target compound. The results indicated that the compound effectively inhibited CDK2 activity in vitro, leading to reduced proliferation of MCF-7 breast cancer cells. This suggests potential applications in cancer treatment .

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant capacity of the compound was assessed using DPPH and ABTS assays. The results showed that the compound exhibited a significant reduction in free radical activity compared to control groups, highlighting its potential as a therapeutic agent for oxidative stress-related diseases .

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial effects of this compound revealed that it had notable activity against both Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to determine MIC values, which were comparable to those of conventional antibiotics .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that related compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. In silico analysis indicates low toxicity levels and good bioavailability, making them suitable candidates for further development in clinical settings .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOLE exhibit significant anticancer properties. For instance, a study published in ResearchGate identified a novel anticancer compound through drug library screening on multicellular spheroids, demonstrating the potential of pyrazolo derivatives in targeting cancer cells effectively .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A related study synthesized pyrazoline derivatives that exhibited good antimicrobial effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs can modulate inflammatory responses. The presence of the pyrazolo and oxazole moieties may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
AnticancerWalid Fayad et al., 2019 Identified as effective against cancer spheroids
AntimicrobialScience.gov Exhibited significant activity against bacteria
Anti-inflammatoryPubChem Potential modulation of inflammatory cytokines

Case Study: Anticancer Screening

A notable case study involved screening a library of compounds similar to this compound against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity and warranting further investigation into their mechanisms of action and structure-activity relationships.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

  • Pyrazolo[1,5-a]pyrazine Derivatives: describes a pyrazolo[1,5-a]pyrimidine derivative with a phenoxyethyl sulfonate group. While the core differs (pyrimidine vs. pyrazine), both compounds share fused heterocyclic systems.
  • Oxazole/Thiazole Analogues :
    reports thiazole derivatives with fluorophenyl and triazole substituents. The target compound’s oxazole ring (vs. thiazole) reduces electronegativity, which could modulate electronic interactions with targets. The 4-ethoxyphenyl group in the target compound may enhance π-π stacking compared to the fluorophenyl groups in .

  • Triazolo and Pyrazole Derivatives: Compounds in and incorporate triazolo[1,5-a]pyrimidine and pyrazole-carbaldehyde hydrazones.

Bioactivity and Mode of Action

  • Cluster Analysis :
    highlights that structurally related compounds cluster by bioactivity. The target compound’s ethoxyphenyl and methyl groups align with bioactive clusters in , where similar substituents enhanced herbicidal and antifungal activity .

  • Computational Similarity :
    Using Tanimoto or Dice indices (), the target compound would likely show moderate similarity to pyrazolo[1,5-a]pyrimidines () and oxadiazoles (). However, the sulfanylmethyl group may lower similarity scores compared to simpler analogs .

Data Table: Structural and Inferred Properties Comparison

Compound Class Core Structure Key Substituents Inferred Bioactivity Evidence Source
Target Compound Pyrazolo[1,5-a]pyrazine 2,4-Dimethylphenyl, 4-ethoxyphenyl Kinase inhibition, antimicrobial
Pyrazolo[1,5-a]pyrimidine (E10) Pyrazolo[1,5-a]pyrimidine Phenoxyethyl sulfonate Anticancer (hypothesized)
Thiazole Derivatives (E2) Thiazole Fluorophenyl, triazole Antifungal
Triazolo[1,5-a]pyrimidine (E5) Triazolo[1,5-a]pyrimidine Acetyl hydrazone, methyl Herbicidal

Key Research Findings

Substituent Impact : Ethoxy and methyl groups (target compound) correlate with enhanced bioactivity in analogs, likely due to improved lipophilicity and target affinity .

Structural Flexibility : The sulfanylmethyl linker may confer adaptive binding modes compared to rigid sulfonates, as seen in .

Synthetic Feasibility : Modular synthesis routes (e.g., nucleophilic substitution, coupling reactions) align with methods in and , suggesting scalable production .

Q & A

Q. What synthetic strategies are effective for constructing the pyrazolo[1,5-a]pyrazine and oxazole moieties in this compound?

  • Methodological Answer : The pyrazolo[1,5-a]pyrazine core can be synthesized via cyclocondensation reactions using substituted hydrazines and α,β-unsaturated carbonyl compounds, followed by sulfurization for sulfanyl group introduction . For the oxazole ring, cyclization of carboxamide precursors with phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) is a reliable approach, as demonstrated in analogous oxadiazole syntheses . Purification often involves column chromatography (petroleum ether/ethyl acetate, 4:1) and recrystallization from ethanol-DMF mixtures .

Q. How can researchers optimize reaction yields for introducing the 4-ethoxyphenyl substituent?

  • Methodological Answer : Ethoxy group installation typically employs nucleophilic aromatic substitution or Ullmann coupling. For sterically hindered aryl systems, microwave-assisted reactions or catalytic copper(I) iodide with ligand systems (e.g., 1,10-phenanthroline) enhance efficiency . Monitoring via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) ensures reaction completion .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • FT-IR : Identify sulfanyl (C-S stretch, ~600–700 cm⁻¹) and oxazole C=N/C-O bands (1600–1680 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include the ethoxy group’s triplet (δ ~1.42 ppm, CH₃) and quartet (δ ~4.02 ppm, OCH₂), and pyrazine aromatic protons (δ 6.7–7.7 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in experimental vs. theoretical electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and compare with experimental UV-Vis data. Discrepancies in absorption maxima may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) . Charge distribution analysis further clarifies sulfanyl group’s electron-withdrawing effects .

Q. What mechanistic insights explain the sulfanyl-methyl linker’s stability under acidic/basic conditions?

  • Methodological Answer : The sulfanyl (C-S) bond’s susceptibility to hydrolysis can be studied via pH-dependent kinetic assays. Under acidic conditions, protonation of the pyrazine nitrogen increases electrophilicity, accelerating C-S cleavage. Computational transition-state modeling (e.g., NBO analysis) identifies stabilization effects from adjacent methyl groups on the 2,4-dimethylphenyl ring .

Q. How can researchers troubleshoot low yields in coupling the pyrazolo-pyrazine and oxazole subunits?

  • Methodological Answer : Low yields often stem from steric hindrance between the 5-methyloxazole and pyrazine sulfur linker. Strategies include:
  • Pre-activation : Use thiophiles like Lawesson’s reagent to generate reactive thiol intermediates .
  • Catalysis : Employ Pd(0)/Cu(I) bimetallic systems for cross-coupling .
  • Solvent Optimization : Switch from ethanol to DMF for better solubility of bulky intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data between synthetic batches?

  • Methodological Answer : Batch variations may arise from residual solvents or rotameric forms of the ethoxyphenyl group. Solutions include:
  • Variable Temperature NMR : Resolve rotameric signals by cooling to –40°C .
  • HPLC-PDA : Quantify impurities >0.1% using C18 columns (acetonitrile/water gradients) .

Methodological Tables

Key Reaction Optimization Parameters
Parameter
Solvent for Cyclization
Purification
Yield Monitoring
DFT-Calibrated Electronic Properties
Property
HOMO-LUMO Gap
Mulliken Charge (S)

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